

An In-depth Technical Guide to HO-PEG16-OH: Properties, Protocols, and Applications

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Compound of Interest		
Compound Name:	HO-PEG16-OH	
Cat. No.:	B1330430	Get Quote

Introduction: **HO-PEG16-OH** is a discrete polyethylene glycol (dPEG®) linker defined by a precise chain length of 16 ethylene glycol units, terminating with hydroxyl groups at both ends. [1] Unlike traditional polydisperse PEG polymers, its monodisperse nature guarantees batch-to-batch consistency and a specific molecular weight, which are crucial for creating well-defined bioconjugates and therapeutic agents.[1][2] This guide offers a detailed overview of the physicochemical properties, primary applications, and comprehensive experimental protocols for utilizing **HO-PEG16-OH** in research and drug development. Its biocompatibility, non-toxicity, and versatility make it a vital tool in modern biomedicine.[3][4]

Physicochemical Properties

The defined structure of **HO-PEG16-OH** results in consistent and predictable physical and chemical characteristics. These properties are crucial for its application in precise bioconjugation and drug delivery systems.[2][5]



Property	Value	Source(s)
CAS Number	6812-36-8 or 4669-05-0	[1][2][6][7][8]
Molecular Weight	722.86 g/mol	[1][2][6][8][9]
Molecular Formula	C32H66O17	[1][2][6][8]
Appearance	White to off-white solid or viscous liquid	[1][2]
Purity	Typically ≥95%	[2][3][8][9]
Solubility	Soluble in water and most organic solvents	[1][2]
Storage	-20°C for long-term stability	[1][8][9][10]

Note: There is a discrepancy in the CAS number cited by various suppliers. Researchers should confirm the CAS number with their specific provider. A more general CAS number for polyethylene glycol polymers, 25322-68-3, may also be used.[1][11]

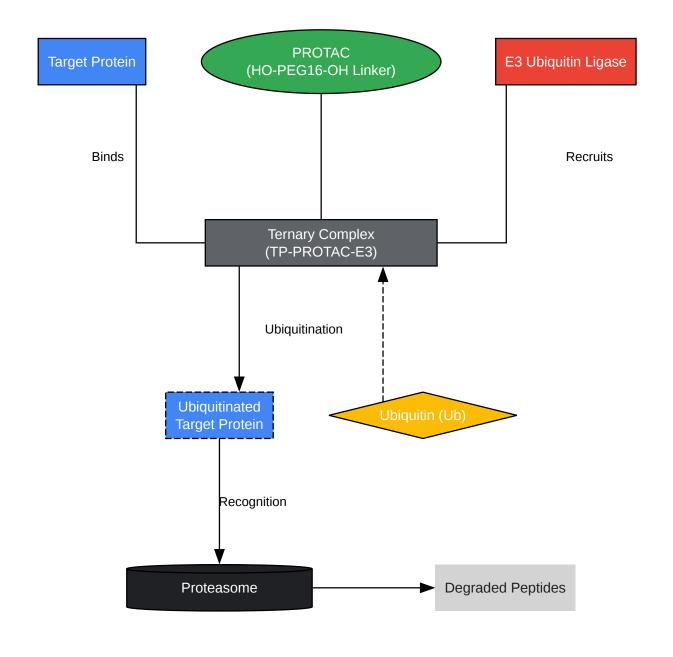
Core Applications in Research and Drug Development

The terminal hydroxyl groups of **HO-PEG16-OH** serve as versatile handles for functionalization, enabling its use as a linker in various advanced applications.

Proteolysis Targeting Chimera (PROTAC) Linker

HO-PEG16-OH is a foundational building block for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][12] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase.[1][12] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][12] The PEG linker's length, flexibility, and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and achieving efficient degradation.[12]





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Mechanism of PROTAC-induced protein degradation.

Bioconjugation and the "Stealth Effect"

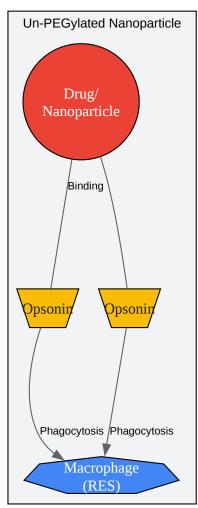
PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or nanoparticles, is a cornerstone of modern drug delivery.[13][14][15] This modification enhances the therapeutic properties of the conjugated molecule by:

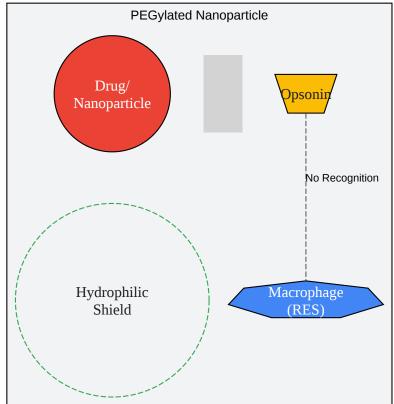
 Increasing hydrodynamic size, which reduces renal clearance and prolongs circulation halflife.[13][14][16]



- Improving solubility and stability, especially for hydrophobic drugs.[13][15]
- Masking from the immune system, which reduces immunogenicity and antigenicity.[13][14]

The PEG chains create a hydrophilic shield around the therapeutic agent, sterically hindering the binding of opsonin proteins.[17][18] This prevention of opsonization blocks recognition and uptake by the mononuclear phagocyte system (MPS), a phenomenon often called the "stealth effect".[19][20]





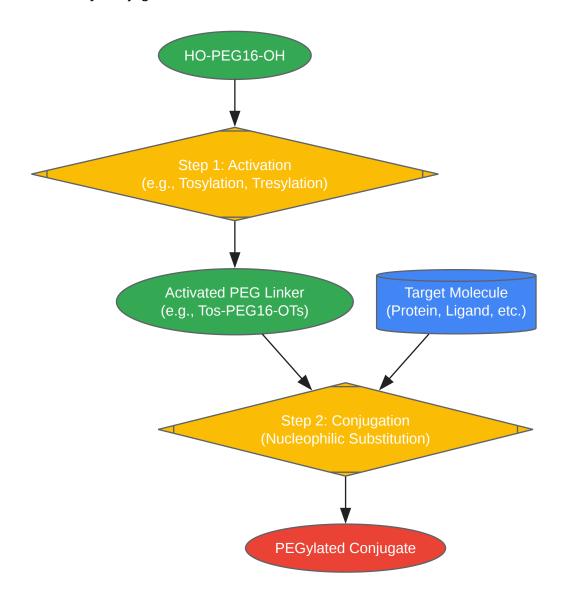
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The "Stealth Effect" of PEGylation prevents immune clearance.

Experimental Protocols

A key challenge in using **HO-PEG16-OH** is that its terminal hydroxyl groups are not sufficiently reactive for direct conjugation to most biomolecules.[2][21] Therefore, a two-step process of activation followed by conjugation is standard.



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General workflow for bioconjugation using **HO-PEG16-OH**.

Protocol 1: Synthesis of HO-PEG16-OH



This protocol outlines a convergent synthesis strategy starting from tetraethylene glycol (PEG4).[12]

- Monotosylation of PEG4: Selectively react one hydroxyl group of PEG4 with tosyl chloride (TsCl) in the presence of pyridine to create a good leaving group, yielding HO-PEG4-OTs.
 [12]
- Monoprotection of PEG4: Protect one hydroxyl group of a separate batch of PEG4 with a trityl group (Trt) to yield Trt-O-PEG4-OH.[12]
- Williamson Ether Synthesis (to PEG8): React HO-PEG4-OTs with Trt-O-PEG4-OH using a base like sodium hydride (NaH) to form the protected octaethylene glycol, Trt-O-PEG8-OH.
 [12]
- Dimerization (to PEG16): Repeat the tosylation and Williamson ether synthesis steps, reacting Trt-O-PEG8-OTs with Trt-O-PEG8-OH to form the fully protected Trt-O-PEG16-O-Trt.[12]
- Deprotection: Remove the trityl protecting groups using a mild acid like trifluoroacetic acid
 (TFA) in dichloromethane (DCM) to yield the final product, HO-PEG16-OH.[12]
- Purification: Purify intermediates and the final product at each stage using column chromatography.[12]

Protocol 2: Activation of Terminal Hydroxyl Groups

A. Activation with p-Toluenesulfonyl Chloride (Tosylation)[21] This method converts the hydroxyl groups into tosylates, which are excellent leaving groups for nucleophilic substitution.

- Preparation: Dissolve **HO-PEG16-OH** (1 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C.
- Reaction: Add a solution of p-toluenesulfonyl chloride (TsCl) (2.2 eq) in DCM dropwise over 30 minutes, maintaining the 0°C temperature.
- Incubation: Allow the reaction to warm to room temperature and stir for 12-16 hours.



- Quenching & Extraction: Quench the reaction with cold water. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to obtain the crude product, Tos-PEG16-OTs.

B. Activation with Tresyl Chloride[2] This protocol converts hydroxyl groups to tresyl groups, which are highly reactive towards primary amines.

- Preparation: Dissolve **HO-PEG16-OH** (1 eq) in anhydrous DCM and cool to 0°C.
- Reaction: Add triethylamine (2.2 eq) followed by the dropwise addition of tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) (2.1 eq).
- Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.
- Isolation: Concentrate the mixture and precipitate the tresyl-activated PEG by adding it to cold diethyl ether.
- Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Conjugation to a Protein

This protocol details the conjugation of a tresyl-activated PEG to a protein's primary amines (e.g., lysine residues).[2]

- Preparation: Dissolve the protein of interest in a suitable conjugation buffer (e.g., phosphate buffer, pH 7.5-8.5) to a final concentration of 1-10 mg/mL. Dissolve the tresyl-activated HO-PEG16-OH in the same buffer.
- Conjugation: Add the activated PEG solution to the protein solution. A 5- to 50-fold molar excess of PEG to protein is a typical starting range for optimization.
- Incubation: Incubate the mixture at room temperature or 4°C with gentle shaking for 2 to 24 hours.



- Monitoring: Monitor the reaction progress by SDS-PAGE, observing the molecular weight shift of the PEGylated protein.[2]
- Quenching: Add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100
 mM to react with any remaining activated PEG.[1]
- Purification: Purify the PEGylated protein from unreacted reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[1]

Protocol 4: Analytical Characterization

Precise characterization is essential to confirm the structure, purity, and properties of **HO-PEG16-OH** and its derivatives.[22]

- ¹H NMR Spectroscopy: Used to confirm chemical structure and purity. Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). In DMSO-d₆, the hydroxyl protons often appear as a distinct peak around 4.56 ppm, aiding in quantification.[22]
- MALDI-TOF Mass Spectrometry: Confirms the molecular weight and monodispersity. A
 matrix solution (e.g., CHCA or DHB) is mixed with the sample and a cationizing agent (e.g.,
 NaTFA) before spotting onto the target plate.[22]
- Reverse-Phase HPLC (RP-HPLC): Assesses purity. Since PEGs lack a strong UV chromophore, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) are required.[22]
- Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): Determines molecular weight distribution and assesses polydispersity. The system is calibrated with narrow PEG standards, and an RI detector is commonly used.[22]

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